Fmoc-Asn-OPfp

Peptide Synthesis Side Reactions Asparagine Dehydration

Fmoc-Asn-OPfp is a pre-activated pentafluorophenyl ester of asparagine designed to eliminate β-cyanoalanine side product formation (up to 22% with DCC/HOBt) in SPPS. • Pre-activated OPfp ester; no in situ activation needed. • Delivers homogeneous peptides in Asn-Trp sequences; avoids Trp alkylation. • Compatible with automated SPPS; reduces cycle time. • Enables single-step glycosylation for N-linked glycopeptides. White crystalline powder, ≥98%, stored at 2-8°C.

Molecular Formula C25H17F5N2O5
Molecular Weight 520.4 g/mol
CAS No. 86060-99-3
Cat. No. B557802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asn-OPfp
CAS86060-99-3
SynonymsFmoc-Asn-OPfp; 86060-99-3; Fmoc-L-asparaginepentafluorophenylester; 47443_FLUKA; CTK3J7128; C25H17F5N2O5; MolPort-003-934-109; CF-777; ZINC71788064; AKOS015853405; AKOS015902673; RTR-026842; AK170154; U999; TR-026842; FT-0642028; Nalpha-Fmoc-L-asparaginepentafluorophenylester; I14-19904
Molecular FormulaC25H17F5N2O5
Molecular Weight520.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
InChIInChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m0/s1
InChIKeyFESVUEALWMQZEP-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asn-OPfp: Activated Ester for Peptide Synthesis


Fmoc-Asn-OPfp (CAS 86060-99-3) is a pre-activated pentafluorophenyl ester derivative of asparagine designed for solid-phase peptide synthesis (SPPS). The compound incorporates an Nα-9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a pentafluorophenyl (OPfp) ester at the C-terminus, eliminating the need for in situ activation . Its molecular weight is 520.4 g/mol, and it is typically supplied as a white crystalline powder with a melting point of approximately 160°C and a specific optical rotation of -27.5° (c=1% in DMF) [1]. The compound exhibits high solubility in DMF and moderate solubility in other organic solvents commonly employed in SPPS workflows [1].

Fmoc-Asn-OPfp: Non-Replaceable Building Block


Direct substitution of Fmoc-Asn-OPfp with Fmoc-Asn-OH using standard in situ activation methods (e.g., DCC/HOBt or BOP) frequently results in the formation of β-cyanoalanine side products via dehydration of the unprotected side-chain amide, compromising peptide purity and yield [1]. Conversely, side-chain-protected asparagine derivatives (e.g., Fmoc-Asn(Mbh)-OH or Fmoc-Asn(Tmob)-OH) coupled via BOP can produce homogeneous peptide chains, but their acid-labile protecting groups release carbonium ions during TFA cleavage that irreversibly alkylate tryptophan residues in sequences containing both Asn and Trp, leading to heterogeneous products [1][2]. These distinct limitations underscore that Fmoc-Asn-OPfp offers a unique reactivity profile—combining side-chain unprotected convenience with minimized side reactions—that cannot be replicated by simply swapping in other Asn building blocks without altering downstream peptide quality .

Fmoc-Asn-OPfp Performance Evidence


Elimination of β-Cyanoalanine Side Product

Fmoc-Asn-OPfp coupling proceeds without formation of β-cyanoalanine side product, whereas Fmoc-Asn-OH activation via DCC/HOBt yields 22% β-cyanoalanine-containing peptide in the crude product [1]. The comparison was conducted under identical SPPS conditions using the model peptide Met-Lys-Asn-Val-Pro-Glu-Pro-Ser, with product analysis by HPLC, MS, and Edman degradation [1].

Peptide Synthesis Side Reactions Asparagine Dehydration

Compatibility with Tryptophan-Containing Sequences

When synthesizing peptides containing both asparagine and tryptophan residues, only Fmoc-Asn-OPfp yields a homogeneous product, while side-chain-protected asparagine derivatives (e.g., Fmoc-Asn(Mbh)-OH or Fmoc-Asn(Tmob)-OH) produce heterogeneous mixtures due to tryptophan alkylation by carbonium ions released during TFA cleavage [1]. The model peptide Asn-Trp-Asn-Val-Pro-Glu-Pro-Ser was used to evaluate this effect; Fmoc-Asn-OPfp provided a single homogeneous peak by HPLC, whereas the side-chain-protected derivatives, even with added scavengers, generated multiple alkylated byproducts [1].

Peptide Synthesis Tryptophan Alkylation Side-Chain Protection

Reduced Racemization vs. Other Activated Esters

Fmoc-Asn-OPfp, as a pentafluorophenyl ester, exhibits superior reactivity compared to other activated esters (e.g., OSu, ONp) while maintaining low racemization propensity [1]. The pentafluorophenyl group confers a coupling rate that is sufficiently rapid to achieve high yields without the need for additional activation agents, yet its reactivity profile reduces the risk of α-carbon epimerization relative to in situ activation with carbodiimides [1]. This balance is particularly valuable for asparagine residues, which are known to be susceptible to racemization under certain coupling conditions [2].

Peptide Synthesis Activated Esters Racemization

Direct Glycosylation for Glycopeptide Synthesis

Fmoc-Asn-OPfp serves as a key precursor for the single-step preparation of peracetyl glycosylated Nα-Fmoc asparagine OPfp esters, enabling efficient assembly of N-linked glycopeptides without additional side-chain manipulation [1][2]. The pentafluorophenyl ester remains intact during glycosylation, allowing direct incorporation into SPPS workflows [2]. This contrasts with side-chain-protected asparagine derivatives, which require separate deprotection steps prior to glycosylation, increasing synthesis time and complexity .

Glycopeptide Synthesis N-Linked Glycosylation Building Block Preparation

Stability and Storage vs. In Situ Reagents

Fmoc-Asn-OPfp demonstrates stable storage at 2-8°C for extended periods, with a reported melting point of approximately 160°C and no decomposition under recommended conditions [1]. In contrast, in situ activation cocktails (e.g., DCC/HOBt or BOP) must be prepared fresh and are prone to moisture sensitivity and limited bench stability . This stability facilitates bulk procurement and inventory management for high-throughput peptide synthesis facilities .

Reagent Stability Storage Conditions Supply Chain

Coupling Efficiency Comparable to Protected Derivatives

Fmoc-Asn-OPfp achieves coupling efficiencies equivalent to those of side-chain-protected asparagine derivatives (e.g., Fmoc-Asn(Mbh)-OH, Fmoc-Asn(Tmob)-OH) when the latter are activated with BOP, while avoiding the carbonium ion byproduct issues associated with the protecting groups [1]. The coupling rate for Fmoc-Asn-OPfp in the presence of HOBt is rapid and yields few side products, consistent with the performance of other Fmoc-amino acid OPfp esters .

Coupling Efficiency SPPS Reaction Rate

Application Scenarios for Fmoc-Asn-OPfp


Synthesis of Asn/Trp-Containing Peptides

In sequences where asparagine and tryptophan residues are both present, Fmoc-Asn-OPfp is the only building block that delivers a homogeneous peptide product. Side-chain-protected asparagine derivatives (Mbh, Tmob) release carbonium ions during TFA cleavage that irreversibly alkylate tryptophan, resulting in complex mixtures [1][2]. Fmoc-Asn-OPfp avoids this alkylation entirely, ensuring a single HPLC peak and simplified purification [1]. This scenario is particularly relevant for the synthesis of bioactive peptides containing the Asn-Trp motif, such as certain neuropeptides and antimicrobial peptides.

Automated SPPS with Unprotected Asn

Fmoc-Asn-OPfp is the preferred reagent for automated SPPS platforms when a side-chain unprotected asparagine residue is required, as it eliminates the β-cyanoalanine side product (22% formation with DCC/HOBt activation of Fmoc-Asn-OH) [1][2]. The pre-activated ester does not require additional coupling reagents, reducing cycle time and minimizing the risk of operator error or instrument malfunction associated with in situ activation [3]. This translates to higher throughput and more consistent crude peptide quality in automated peptide synthesizers.

Glycosylated Asn Building Blocks for Glycopeptides

Fmoc-Asn-OPfp enables a streamlined, single-step glycosylation to produce peracetyl glycosylated Nα-Fmoc asparagine OPfp esters, which are directly incorporated into SPPS [1][2]. This approach avoids the multi-step protection/deprotection sequences required when starting from side-chain-protected asparagine derivatives, significantly reducing synthesis time and material costs [2]. This scenario is ideal for research groups and CDMOs engaged in the synthesis of homogeneous N-linked glycopeptides for structural biology, vaccine development, or therapeutic glycoprotein engineering.

Peptide Library and Positional Scanning

Fmoc-Asn-OPfp has been successfully employed in the preparation of positional scanning libraries for kinase substrate specificity determination, demonstrating its compatibility with high-diversity library synthesis workflows [1]. The pre-activated ester form ensures uniform coupling efficiency across multiple reaction vessels, which is critical for maintaining library quality and reproducibility. This scenario is directly relevant to drug discovery groups and academic core facilities engaged in combinatorial chemistry and peptide library screening.

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